molecular formula C8H7ClF2O B1397156 2-Chloro-4-(difluoromethoxy)-1-methylbenzene CAS No. 1261685-46-4

2-Chloro-4-(difluoromethoxy)-1-methylbenzene

Cat. No. B1397156
CAS RN: 1261685-46-4
M. Wt: 192.59 g/mol
InChI Key: XSMOYJYWQCSLRE-UHFFFAOYSA-N
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Description

2-Chloro-4-(difluoromethoxy)-1-methylbenzene, also known as 4-Difluoromethoxy-1-methyl-2-chlorobenzene or 2-Chloro-4-(difluoromethoxy)benzene, is an organic compound found in a variety of industrial, medical and research applications. It is a colorless, volatile liquid with a pungent odor. It is used in the synthesis of pharmaceuticals, dyes, and pesticides. It is also used as a solvent in the production of paints, coatings, and inks.

Mechanism of Action

2-Chloro-4-(difluoromethoxy)-1-methylbenzene acts as a catalyst in the synthesis of a variety of heterocyclic compounds. It is believed to act as a nucleophile and reacts with the electrophilic carbon atom of the substrate to form a covalent bond. The reaction is believed to proceed through a series of intermediate steps, with the final product being the desired heterocyclic compound.
Biochemical and Physiological Effects
2-Chloro-4-(difluoromethoxy)-1-methylbenzene has not been found to have any adverse biochemical or physiological effects. In laboratory studies, it has been found to be non-toxic and non-irritant to the skin and eyes. It has also been found to be non-mutagenic and non-carcinogenic.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(difluoromethoxy)-1-methylbenzene has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is readily available from chemical suppliers. It is also a relatively non-toxic and non-irritant compound, making it safe to handle in the laboratory. Its low volatility also makes it suitable for use in closed systems.
However, there are some limitations to its use in laboratory experiments. It is a relatively reactive compound, and can react with other compounds in the reaction mixture, leading to undesired side reactions. It is also a volatile compound, and can rapidly evaporate from solution, leading to losses of the reagent.

Future Directions

Future research on 2-Chloro-4-(difluoromethoxy)-1-methylbenzene could focus on developing new synthetic methods for its preparation. Additionally, further research could be conducted on its mechanism of action and its potential applications in the synthesis of other compounds. Additionally, further research could be conducted on its potential toxicity and its potential for use in medical applications. Finally, further research could be conducted on the potential use of 2-Chloro-4-(difluoromethoxy)-1-methylbenzene as a solvent or catalyst in other industrial processes.

Scientific Research Applications

2-Chloro-4-(difluoromethoxy)-1-methylbenzene has a wide range of scientific research applications. It has been used in the synthesis of a variety of pharmaceuticals, dyes, and pesticides. It is also used as a solvent in the production of paints, coatings, and inks. It has been used in the synthesis of a variety of heterocyclic compounds, including pyridine, quinoline, and thiophene. It has also been used as a starting material in the synthesis of a variety of fluorinated compounds, including fluorinated polymers, fluorinated surfactants, and fluorinated polyols.

properties

IUPAC Name

2-chloro-4-(difluoromethoxy)-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O/c1-5-2-3-6(4-7(5)9)12-8(10)11/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMOYJYWQCSLRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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